
Cerium tungsten oxide
Descripción general
Descripción
Cerium tungsten oxide is a compound that combines cerium and tungsten oxides. Cerium is a rare earth element known for its high reactivity and strong oxidizing properties, while tungsten is a transition metal with high density and melting point. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Cerium tungsten oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including selective catalytic reduction of NOx and hydrogenation reactions . In biology and medicine, this compound nanoparticles are explored for their potential antioxidant properties and use in drug delivery systems .
In industry, this compound is used in the production of electrochromic devices, such as smart windows, due to its ability to change color in response to electrical stimuli . It is also employed in the development of sensors and fuel cells, where its high oxygen mobility and redox properties are advantageous .
Mecanismo De Acción
Target of Action
Cerium tungsten oxide, also known as Cerium(III) tungstate, primarily targets nitrogen oxides (NOx) . The compound is used as a catalyst in the selective catalytic reduction (SCR) of NOx . The primary role of this target is to reduce the emission of harmful nitrogen oxides, which are major pollutants .
Mode of Action
The compound interacts with its targets through a redox cycle . The existence of Ce3+/Ce4+ redox electron pairs provides more surface adsorbed oxygen (Oα) and serves as a redox cycle . Positive interactions between Ce, W species, and Fe oxide in red mud occur, leading to the formation of an unsaturated chemical bond and promoting the activation of adsorbed NH3 species .
Biochemical Pathways
The Langmuir-Hinshelwood (L-H) routes and Eley-Rideal (E-R) routes occur in the low-temperature SCR reaction on the this compound surface . Key active intermediates species include NH4+ species on Brønsted acid sites, NH3 species on Lewis acid sites, bidentate nitrate, and bridging nitrate species .
Pharmacokinetics
A study on cerium oxide nanoparticles, which may share similar properties with this compound, suggests that these nanoparticles exhibit unique pharmacokinetics .
Result of Action
The result of the action of this compound is the conversion of NOx . When activated red mud is reconfigured by cerium-tungsten oxide, the NOx conversion kept above 90% at 219-480℃ .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the temperature range significantly affects the conversion rate of NOx . Furthermore, the presence of other elements, such as Fe in red mud, can enhance the compound’s action .
Safety and Hazards
Direcciones Futuras
Cerium tungsten oxide has potential for future applications in various fields. For instance, it has been suggested that smart electrochromic devices based on current Ce-doped WOx nanomaterials could be further developed for future energy-related applications . Additionally, cerium-assembled tungsten oxide composite fibers have been suggested as adhesive-free electrodes for high-performance asymmetric supercapacitors .
Análisis Bioquímico
Biochemical Properties
Cerium tungsten oxide plays a crucial role in biochemical reactions, primarily due to its redox activity. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with antioxidant enzymes, enhancing their activity and providing protection against oxidative stress . Additionally, it can interact with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions is often based on the redox properties of this compound, which can donate or accept electrons, thereby altering the redox state of the interacting biomolecules.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the activity of antioxidant enzymes, leading to reduced oxidative stress and improved cell survival . Additionally, it can modulate the expression of genes involved in inflammation and apoptosis, thereby influencing cellular responses to stress and injury . The impact of this compound on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites, which can affect overall cellular function and health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to various biomolecules, including enzymes and proteins, influencing their activity and function. For instance, it can inhibit or activate enzymes by altering their redox state or by directly binding to their active sites . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . These interactions can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting cell function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under various conditions, maintaining its catalytic activity and redox properties over extended periods . Prolonged exposure to this compound can lead to gradual degradation and changes in its biochemical properties . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the beneficial effects of this compound are seen up to a certain dosage, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. For instance, it can enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, by modulating their redox state . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and antioxidants . These interactions can have significant effects on overall cellular metabolism and health, highlighting the potential of this compound as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported into cells via endocytosis and distributed to various cellular compartments, including the cytoplasm and organelles . It can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific cellular compartments can influence its activity and function, affecting cellular responses to oxidative stress and other stimuli .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and lysosomes . The targeting signals and post-translational modifications that direct this compound to specific compartments can influence its interactions with biomolecules and its overall biological activity . For instance, the localization of this compound to mitochondria can enhance its antioxidant activity, protecting cells from oxidative damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium tungsten oxide can be synthesized using several methods, including solvothermal synthesis and co-precipitation. In the solvothermal method, cerium chloride salt (CeCl3·7H2O) and tungsten hexachloride (WCl6) are used as precursors. The reaction typically takes place in a solvent under high temperature and pressure conditions . This method allows for the formation of nanostructures with controlled morphology.
Another method involves the co-precipitation of cerium and tungsten salts, followed by calcination. This process involves dissolving the salts in a solvent, precipitating the mixed hydroxides, and then calcining the precipitate to form the oxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale co-precipitation methods due to their scalability and cost-effectiveness. The process is optimized to ensure high purity and yield, making it suitable for various applications, including catalysis and materials science.
Análisis De Reacciones Químicas
Types of Reactions: Cerium tungsten oxide undergoes several types of chemical reactions, including oxidation, reduction, and catalytic reactions. The compound’s redox properties are particularly notable, as cerium can switch between Ce3+ and Ce4+ states, and tungsten can switch between W4+ and W6+ states .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ammonia (NH3) for selective catalytic reduction (SCR) of nitrogen oxides (NOx), and hydrogen (H2) for hydrogenation reactions . The reactions typically occur under controlled temperature and pressure conditions to optimize the catalytic activity and selectivity.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in the SCR of NOx with NH3, the primary products are nitrogen (N2) and water (H2O) . In hydrogenation reactions, the products can vary widely depending on the substrates used.
Comparación Con Compuestos Similares
Cerium tungsten oxide can be compared with other mixed metal oxides, such as cerium-titanium oxide and iron-tungsten oxide. While cerium-titanium oxide is also used in catalytic applications, this compound offers higher thermal stability and better resistance to deactivation by sulfur compounds . Iron-tungsten oxide, on the other hand, is effective at lower temperatures but may not provide the same level of activity and selectivity as this compound .
Similar compounds include:
- Cerium-titanium oxide
- Iron-tungsten oxide
- Cerium-molybdenum oxide
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out for its high redox activity and thermal stability.
Propiedades
IUPAC Name |
cerium(3+);dioxido(dioxo)tungsten | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.12O.3W/q2*+3;;;;;;;6*-1;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXLQRHSAFOZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Ce+3].[Ce+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2O12W3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584115 | |
| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1023.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12737-23-4 | |
| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


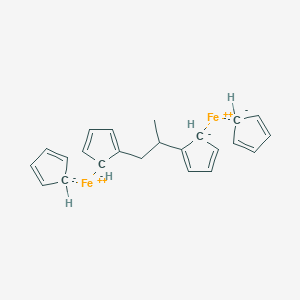

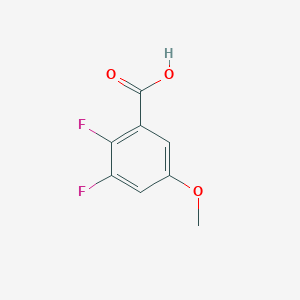
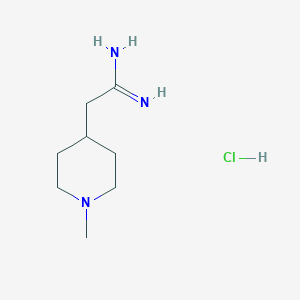
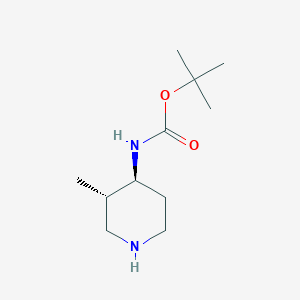
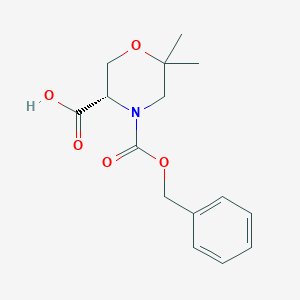
![4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3365847.png)
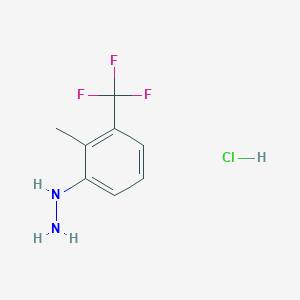

![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)



![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)
